![molecular formula C13H15ClN2O4S B6630894 2-[(2-Chloro-4-cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B6630894.png)
2-[(2-Chloro-4-cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid
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Overview
Description
2-[(2-Chloro-4-cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid, also known as MK-886, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of leukotriene biosynthesis inhibitors and has been shown to have anti-inflammatory properties.
Mechanism of Action
2-[(2-Chloro-4-cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid exerts its pharmacological effects by inhibiting the activity of 5-lipoxygenase-activating protein (FLAP), which is an essential component of the leukotriene biosynthesis pathway. FLAP is responsible for the translocation of arachidonic acid to 5-lipoxygenase, which is the enzyme that catalyzes the formation of leukotrienes. By inhibiting FLAP, 2-[(2-Chloro-4-cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid reduces the production of leukotrienes and thereby attenuates the inflammatory response.
Biochemical and Physiological Effects
2-[(2-Chloro-4-cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been shown to have a wide range of biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of leukotrienes and other pro-inflammatory mediators, such as cytokines and chemokines. It has also been shown to inhibit the proliferation and migration of cancer cells and to reduce the formation of atherosclerotic plaques. In addition, 2-[(2-Chloro-4-cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been shown to have antioxidant properties and to protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
2-[(2-Chloro-4-cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied in the literature. Its synthesis method is well-established, and the compound can be obtained in high purity and yield. However, there are also some limitations to its use in lab experiments. The compound has low solubility in aqueous solutions, which can limit its bioavailability and pharmacokinetic properties. In addition, the compound can be unstable under certain conditions, which can affect its potency and efficacy.
Future Directions
There are several future directions for the study of 2-[(2-Chloro-4-cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid. One area of research is the development of novel formulations and delivery systems that can improve the bioavailability and pharmacokinetic properties of the compound. Another area of research is the identification of new therapeutic indications for the compound, such as in the treatment of neurodegenerative diseases or autoimmune disorders. Finally, there is a need for further elucidation of the mechanism of action of 2-[(2-Chloro-4-cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid and its interactions with other signaling pathways in the body.
Synthesis Methods
2-[(2-Chloro-4-cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid can be synthesized using a multi-step process that involves the reaction of 2-chloro-4-cyanophenylsulfonyl chloride with isobutylamine, followed by the reaction of the resulting intermediate with glycine. The final product is obtained through recrystallization and purification steps. The synthesis method has been well-established in the literature, and the purity and yield of the compound can be optimized through various modifications.
Scientific Research Applications
2-[(2-Chloro-4-cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been extensively studied for its potential therapeutic applications in various disease conditions, including asthma, cancer, and cardiovascular diseases. It has been shown to inhibit the biosynthesis of leukotrienes, which are potent mediators of inflammation and immune response. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-atherosclerotic properties in preclinical studies.
properties
IUPAC Name |
2-[(2-chloro-4-cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4S/c1-9(2)7-16(8-13(17)18)21(19,20)12-4-3-10(6-15)5-11(12)14/h3-5,9H,7-8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGJZNDBAVDNEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(=O)O)S(=O)(=O)C1=C(C=C(C=C1)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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